molecular formula C22H20N2O4 B278573 N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide

N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide

Cat. No. B278573
M. Wt: 376.4 g/mol
InChI Key: MZVVYMOCWMPBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide, also known as 4-BzAM-DIMBOA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of benzamide and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamideA is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in cellular processes. This inhibition may lead to the modulation of various signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamideA has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to modulate the activity of certain enzymes involved in the regulation of cellular processes. N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamideA has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamideA in lab experiments is its high purity and yield. This compound has also been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are several future directions for research on N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamideA. One area of interest is the potential use of this compound in the treatment of cancer and other diseases. Further studies are needed to determine the efficacy and safety of this compound for use in humans. Additionally, the mechanism of action of N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamideA needs to be further elucidated to fully understand its potential uses in various scientific research applications.

Synthesis Methods

The synthesis of N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamideA involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoyl chloride to produce N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamideA. This synthesis method has been reported in several scientific publications and has been found to yield high purity and yield of the compound.

Scientific Research Applications

N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamideA has been studied for its potential use in various scientific research applications. One such application is its use as a tool compound for studying the role of benzamide derivatives in the regulation of cellular processes. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4-benzamidophenyl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C22H20N2O4/c1-27-18-9-6-10-19(28-2)20(18)22(26)24-17-13-11-16(12-14-17)23-21(25)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

MZVVYMOCWMPBIQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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